![molecular formula C13H18ClNO B2968130 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197053-88-4](/img/structure/B2968130.png)
6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is a chemical compound with the CAS Number: 1803581-30-7 . It has a molecular weight of 225.72 and is typically stored at room temperature . It’s a powder in physical form .
Molecular Structure Analysis
The InChI code for “1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)12 (9-13-11)5-7-14-8-6-12;/h1-4,13H,5-9H2;1H .Physical And Chemical Properties Analysis
“1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is a powder in physical form . It has a molecular weight of 225.72 and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Comparative Photodegradation Study
A study compared the photodegradation behaviors of spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives. The findings suggest different degradation mechanisms between these two series, potentially explaining the better fatigue resistance of spiro[indoline—oxazine] derivatives. This insight could be applicable to understanding the stability and degradation of compounds like "6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride" under UV light irradiation (Baillet, Giusti, & Guglielmetti, 1993).
Reaction with Acrylamide
Another research explored the reaction of 2-methylene-2,3-dihydroindoles with acrylamide, leading to the formation of 1,3-dihydrospiro[2H-indolo-2,2′-piperidine] derivatives. This study provides a method for synthesizing spiro compounds, which could include methodologies relevant to synthesizing or modifying "this compound" (Shachkus & Degutis, 1988).
Formation of Dihydrohydroxyspiro[1,2]oxazines
Research aimed at preparing photochromic spiro[1,4]oxazines instead led to the formation of 1,3,3-trimethylspiro[indoline-2,6′-[4′H]-5′,6′-dihydro-4′-hydroxy-1,2-oxazines]. This study, through multinuclear NMR analysis, indicates the versatility of spiro compounds in forming various diastereoisomers and their potential in photochromic applications (Christie et al., 1996).
Spiro Derivatives as Corrosion Inhibitors
A novel study on spiro [indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives showcased their effectiveness as green corrosion inhibitors for mild steel in hydrochloric acid medium. The research highlighted the synthesis, experimental and theoretical evaluation of these compounds, suggesting potential industrial applications for similar spiro compounds in corrosion prevention (Gupta et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)14-9-13(11)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURJKAXPAVGIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCOCC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
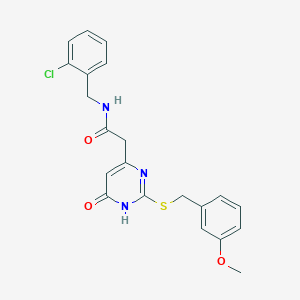
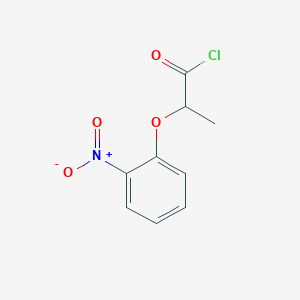
![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)
![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)

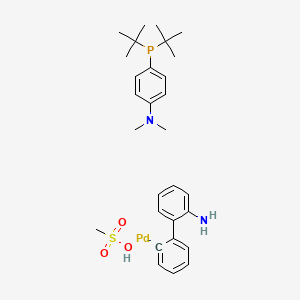

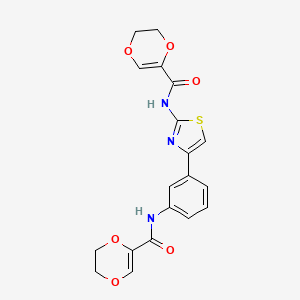


![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)
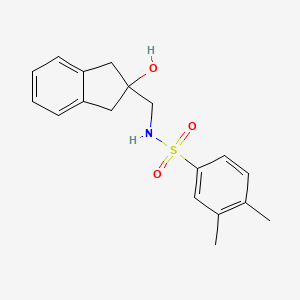
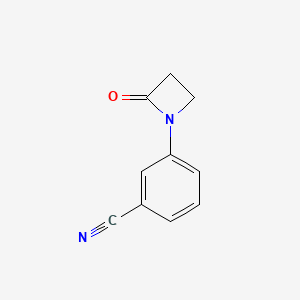
![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
